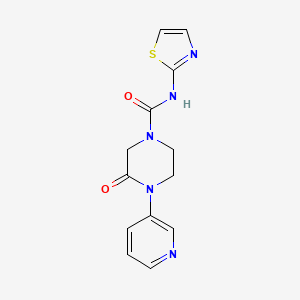

![molecular formula C17H17ClN4O2 B2700296 N-(2-chlorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1226459-53-5](/img/structure/B2700296.png)

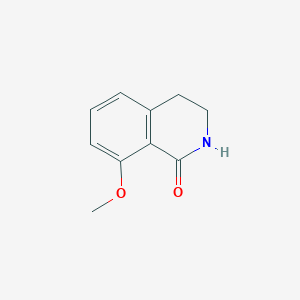

N-(2-chlorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrazinamide, a first-line drug used in tuberculosis therapy . It contains a pyrazine ring, which is a nitrogen-containing heterocycle . Pyrazine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through aminodehalogenation of acyl chlorides .Molecular Structure Analysis

The compound likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms . Further structural analysis would require more specific information or computational chemistry techniques.Aplicaciones Científicas De Investigación

Antiallergic Activity

A study by Nohara et al. (1985) synthesized antiallergic compounds related to the pyrazolo[4,3-c]pyridine structure, demonstrating significant potency against allergic reactions in rats. This research underscores the potential of such compounds in treating allergies and suggests clinical studies for further exploration (Nohara et al., 1985).

Anticancer and Anti-5-lipoxygenase Activities

Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. These findings indicate the compound's dual therapeutic potential in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activity

Panda, Karmakar, and Jena (2011) investigated the antibacterial activity of pyrazolopyridine derivatives, finding moderate to good effectiveness against both Gram-negative and Gram-positive bacteria. This study highlights the compound's utility in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).

Direcciones Futuras

Mecanismo De Acción

Target of action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of action

Without specific studies on “N-(2-chlorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide”, it’s difficult to determine its exact mode of action. Similar compounds often interact with their targets through hydrogen bonds and other non-covalent interactions .

Biochemical pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes of many compounds .

Result of action

Similar compounds have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2/c1-10(2)22-8-12(15-13(9-22)17(24)21-20-15)16(23)19-7-11-5-3-4-6-14(11)18/h3-6,8-10H,7H2,1-2H3,(H,19,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMRVLMUZWXSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

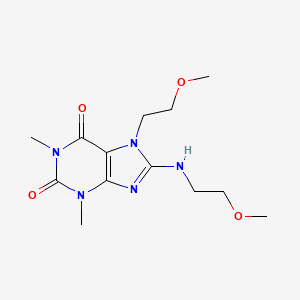

![Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B2700214.png)

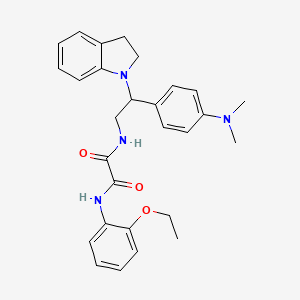

![6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2700216.png)

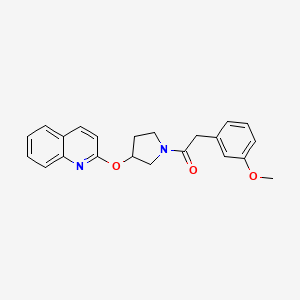

![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)

![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)

![5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2700232.png)

![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2700234.png)